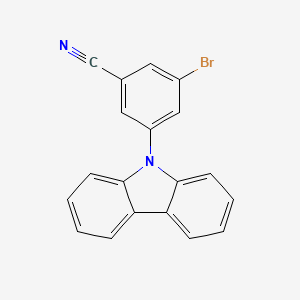![molecular formula C12H15NO2S B13104222 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol CAS No. 88699-78-9](/img/structure/B13104222.png)
2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol is an organosulfur compound with the molecular formula C10H13NO2S. This compound is characterized by the presence of a hydroxyethyl group attached to an isoindole ring, which is further connected to a thioethanol moiety. It is a colorless liquid that is miscible with water and polar organic solvents. The compound is structurally similar to thiodiglycol, which is known for its use in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol typically involves the reaction of 2-chloroethanol with sodium sulfide, followed by the introduction of the isoindole ring. The reaction conditions often require a polar solvent such as ethanol or water, and the process is usually carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The isoindole ring can be reduced to form a dihydroisoindole derivative.
Substitution: The thioethanol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-((2-(2-oxoethyl)-2H-isoindol-1-yl)thio)ethanol.
Reduction: Formation of 2-((2-(2-hydroxyethyl)-2,3-dihydroisoindol-1-yl)thio)ethanol.
Substitution: Formation of various substituted thioethanol derivatives.
科学的研究の応用
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain types of cancer.
Industry: Utilized as a solvent and as an intermediate in the production of dyes, pesticides, and other organic chemicals.
作用機序
The mechanism of action of 2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isoindole ring can participate in π-π interactions. The thioethanol moiety can act as a nucleophile, facilitating various biochemical reactions. These interactions collectively contribute to the compound’s biological activity.
類似化合物との比較
Similar Compounds
Thiodiglycol: Structurally similar but lacks the isoindole ring.
2,2’-Thiodiethanol: Similar structure but with different functional groups.
Bis(2-hydroxyethyl)sulfide: Similar sulfur-containing compound with different substituents.
Uniqueness
2-((2-(2-Hydroxyethyl)-2H-isoindol-1-yl)thio)ethanol is unique due to the presence of the isoindole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
88699-78-9 |
|---|---|
分子式 |
C12H15NO2S |
分子量 |
237.32 g/mol |
IUPAC名 |
2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]ethanol |
InChI |
InChI=1S/C12H15NO2S/c14-6-5-13-9-10-3-1-2-4-11(10)12(13)16-8-7-15/h1-4,9,14-15H,5-8H2 |
InChIキー |
ADYWQXSKKPPWQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN(C(=C2C=C1)SCCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




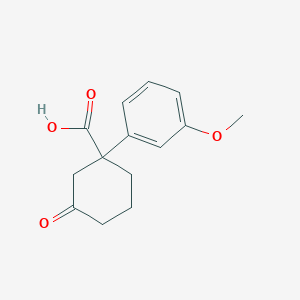
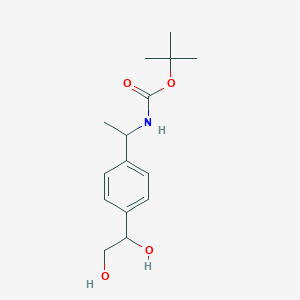
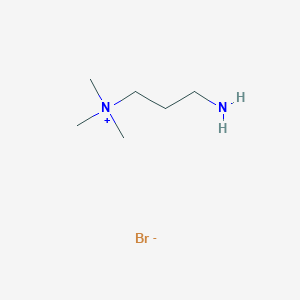

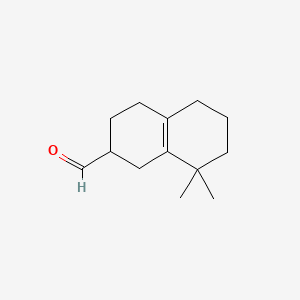
![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
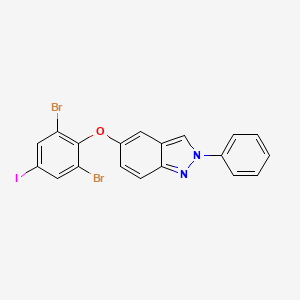
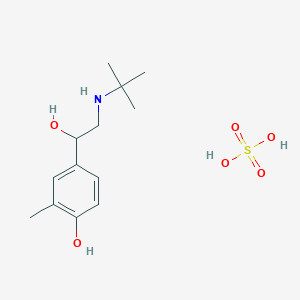

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
